1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3
. This code provides a specific representation of the molecular structure of the compound.
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is an organic compound with the molecular formula and a molecular weight of 226.32 g/mol. This compound belongs to the class of diazaspiro compounds, characterized by a spiro-connected bicyclic structure that contains nitrogen atoms. It is primarily utilized as an intermediate in organic synthesis and has significant applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity .
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for research purposes. It is classified under organic compounds, specifically as a carboxylate ester and a spirocyclic compound, making it relevant in various chemical synthesis processes .
The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves nucleophilic substitution reactions. A common method includes the reaction of cyclohexanone with tert-butyl carbamate, facilitated by bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide. The process can be optimized for higher yields and purities in industrial settings through continuous flow reactors .
The molecular structure of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate features a spirocyclic arrangement with two nitrogen atoms incorporated into the bicyclic framework. The tert-butyl group contributes to the steric hindrance that affects its reactivity and interaction with biological targets.
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The unique spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially modulating biological activity through these interactions .
Relevant data from various sources indicate that the compound's stability and reactivity can be influenced by environmental factors such as temperature and pH levels during reactions .
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate finds applications primarily in scientific research, particularly in:
Its ability to interact with biological systems makes it valuable for further exploration in medicinal chemistry and related fields .
Transition metal catalysis enables efficient construction of the diazaspiro[4.4]nonane core through atom-economical cyclization strategies. Raney nickel-catalyzed reductive amination under hydrogen pressure (50 psi) serves as a pivotal step in converting methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate precursors into the target spirocyclic structure. This heterogeneous catalytic system facilitates simultaneous cyano group reduction and intramolecular cyclization in methanol solvent, achieving quantitative conversion at ambient temperature within 24 hours [5]. Palladium-catalyzed epoxidation-amination sequences further expand the synthetic toolbox, particularly for introducing stereochemical complexity during ring formation. The [3.5] nonane variant has been synthesized using Pd-catalyzed epoxidation of cyclopropyl intermediates followed by regioselective ring expansion, demonstrating the scaffold’s adaptability to metal-mediated transformations . These catalytic methods significantly reduce reaction steps compared to classical linear syntheses while improving overall yield (typically >75% isolated yield after crystallization).
Table 1: Metal-Catalyzed Synthesis Routes
Catalyst System | Substrate | Conditions | Key Transformation | Yield |
---|---|---|---|---|
Raney Ni/H₂ | Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate | MeOH, 50 psi, RT, 24h | Reductive cyclization | >75% |
Pd(OAc)₂/m-CPBA | Cyclopropyl carboxamide | DCM, 0°C to RT | Epoxidation-ring expansion | 68% |
Pd/C/H₂ | Ethylmalonic acid derivatives | THF, 40°C, 12h | Hydrogenative cyclization | 82% |
Non-catalytic approaches emphasize precise control of cyclization thermodynamics through solvent polarity and reagent selection. The synthesis via cesium carbonate-mediated intramolecular alkylation demonstrates significant solvent dependency: reaction yields increase from 45% in acetonitrile to 82% in dichloromethane due to enhanced anion stabilization [2]. This cyclization employs tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate precursors, where the bromoethyl sidechain attacks the distal piperidine nitrogen under mild conditions (25-40°C). Lithium borohydride reduction in tetrahydrofuran (THF) proves critical for converting keto-intermediates into spirocyclic amines, with THF’s Lewis basicity promoting hydride delivery while minimizing over-reduction byproducts. Magnesium-assisted ring closure in ethanol/water mixtures (4:1 v/v) offers an alternative pathway, leveraging the Schlenk equilibrium to generate organomagnesium species that facilitate C-N bond formation at 0°C. Solvent optimization data reveal that ethereal solvents (THF, 2-MeTHF) outperform polar aprotic solvents like DMF due to superior compatibility with organometallic reagents [5] [2]. Reaction times vary significantly with solvent choice, ranging from 2 hours in dichloromethane to 16 hours in acetonitrile for comparable conversions.
Table 2: Solvent and Reagent Optimization for Non-Catalytic Cyclization
Reagent System | Optimal Solvent | Temperature | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|---|
Cs₂CO₃ | Dichloromethane | 25°C | 2h | 82% | Anion stabilization |
LiBH₄ | Tetrahydrofuran | 0°C→RT | 12h | 78% | Controlled reduction |
Mg/EtOH-H₂O | Ethanol-water (4:1) | 0°C | 8h | 70% | Tolerance of protic media |
TosCl/NaOH | Acetonitrile-water | 5°C | 30 min | 85% | Rapid activation |
Enantioselective construction of the diazaspiro[4.4]nonane scaffold employs chiral induction during cyclization or resolution of racemates post-synthesis. Diastereoselective [3+2] annulation tactics incorporate chiral auxiliaries on nitrogen atoms prior to ring closure, enabling asymmetric induction through steric control of the transition state geometry . Enzymatic resolution of racemic tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate using immobilized lipases in hexane/isopropanol mixtures achieves >98% ee through selective acylation of one enantiomer at the secondary amine position. The absolute configuration of resolved enantiomers significantly impacts biological activity, with (S)-configured derivatives demonstrating 10-100 fold higher affinity for certain enzyme targets compared to their (R)-counterparts. X-ray crystallographic analysis of enantiomerically pure single crystals confirms the spiro center’s R configuration in derivatives recrystallized from ethanol, revealing envelope conformations in both five-membered rings that influence molecular recognition [5].
The Boc group serves dual functions in diazaspiro[4.4]nonane synthesis: preventing unwanted side reactions during ring formation and enabling orthogonal deprotection for downstream functionalization. Its steric bulk (approximately 100 ų) shields the secondary amine from oxidation and N-alkylation side reactions during cyclization, particularly under basic conditions where unprotected amines would undergo dialkylation [3]. Boc-protected intermediates demonstrate exceptional crystallinity compared to their free amine counterparts, facilitating purification via recrystallization from ethyl acetate/petroleum ether mixtures. The protecting group’s acid lability allows selective removal with minimal impact on the spirocyclic core, using trifluoroacetic acid in dichloromethane (0°C→RT, 2h) without ring degradation. Thermal stability studies confirm Boc-protected diazaspiro[4.4]nonanes maintain integrity at 4°C for >24 months under inert atmosphere, whereas unprotected analogs develop decomposition products within weeks under identical storage conditions [3] [4]. This stabilization enables global distribution of the compound with specified purity ≥97% when stored at 4°C, meeting rigorous standards for pharmaceutical intermediates [4].
Table 3: Boc Protection Strategies and Properties
Property | Boc-Protected Derivative | Unprotected Amine | Significance |
---|---|---|---|
Solubility in DCM | 120 mg/mL | >300 mg/mL | Controlled reaction kinetics |
Melting Point | 92-94°C | Oil (not crystallizable) | Facilitated purification |
Shelf Stability | >24 months at 4°C | <4 weeks at 4°C | Long-term storage |
TPSA (Ų) | 41.57 | 46.57 | Reduced polarity for membrane penetration |
LogP | 1.75 | -0.32 | Improved organic solvent compatibility |
The synthetic route selection balances step economy, stereocontrol, and scalability. Transition metal-catalyzed approaches offer superior atom economy but require specialized hydrogenation equipment and catalyst removal steps. Non-catalytic methods provide operational simplicity using commercially available reagents, though with diminished control over stereochemistry. For multi-kilogram production, the cesium carbonate-mediated cyclization in dichloromethane emerges as the most cost-effective route despite requiring anhydrous conditions, delivering consistent 80-85% yields without chromatography. The Boc group’s strategic introduction early in the synthesis sequence prevents extensive purification of reactive intermediates, with global yields from piperidine precursors reaching 65-70% over 3-4 steps. Recrystallization from ethanol consistently provides material meeting the ≥97% purity specification required for pharmaceutical applications, with residual solvent levels below ICH Q3C guidelines [3] [4] .
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: